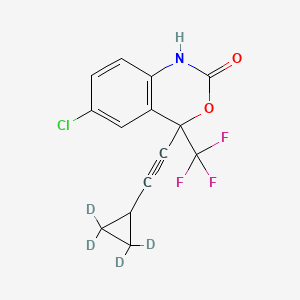
Valsartan Isopropyl-d7 Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valsartan isopropyl ester-d7 is a deuterated derivative of valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in valsartan isopropyl ester-d7 replace the hydrogen atoms in the isopropyl ester group, which can enhance the compound’s stability and metabolic profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of valsartan isopropyl ester-d7 typically involves the esterification of valsartan with deuterated isopropyl alcohol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include deuterated isopropyl alcohol, a catalyst such as sulfuric acid or hydrochloric acid, and a dehydrating agent like molecular sieves to remove water formed during the reaction.
Industrial Production Methods
Industrial production of valsartan isopropyl ester-d7 follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of valsartan to its deuterated ester form while minimizing side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Valsartan isopropyl ester-d7 undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Valsartan carboxylic acid-d7
Reduction: Valsartan alcohol-d7
Substitution: Various valsartan derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Valsartan isopropyl ester-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of valsartan in biological samples.
Biology: Studied for its metabolic stability and pharmacokinetics compared to non-deuterated valsartan.
Medicine: Investigated for its potential to provide more consistent therapeutic effects with reduced side effects due to its enhanced stability.
Industry: Used in the development of new formulations and drug delivery systems to improve the bioavailability and efficacy of valsartan.
Wirkmechanismus
Valsartan isopropyl ester-d7 exerts its effects by blocking the angiotensin II receptor type 1, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The deuterium atoms in valsartan isopropyl ester-d7 may enhance the compound’s metabolic stability, leading to prolonged action and reduced frequency of administration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valsartan: The non-deuterated form of valsartan isopropyl ester-d7.
Losartan: Another angiotensin II receptor antagonist used for similar therapeutic purposes.
Irbesartan: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
Valsartan isopropyl ester-d7 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of potentially harmful metabolites. This can lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated valsartan and other similar compounds.
Eigenschaften
Molekularformel |
C27H35N5O3 |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D |
InChI-Schlüssel |
XIZXKMBYUPSRFW-YKCRMNSISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |
Kanonische SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



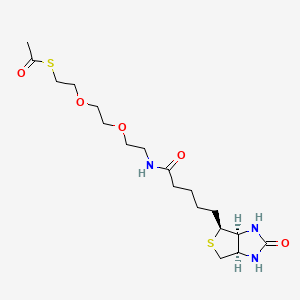
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

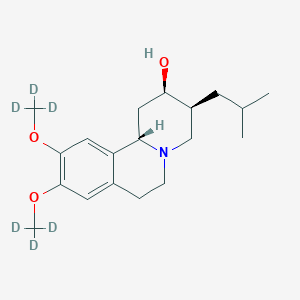
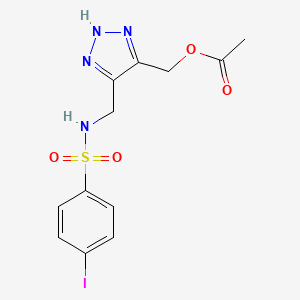
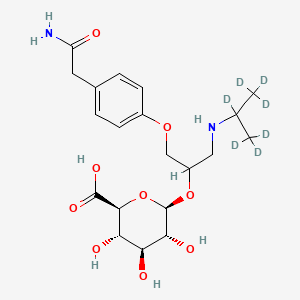
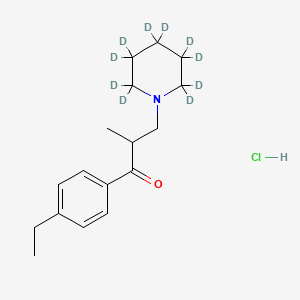
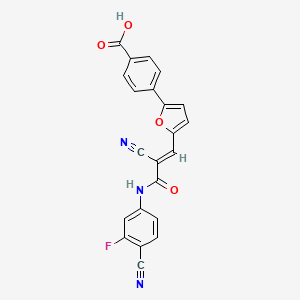


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

